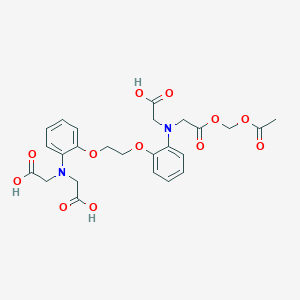

1,2-Bis(2-aminophenoxy)ethane N,N,N',N'-tetraacetic acid acetoxymethyl ester

Vue d'ensemble

Description

1,2-Bis(2-aminophenoxy)ethane N,N,N’,N’-tetraacetic acid acetoxymethyl ester is a highly selective calcium chelating reagent. It is commonly used in biological and chemical research to monitor and regulate intracellular calcium levels. This compound is particularly valuable due to its ability to permeate cell membranes and subsequently release the active chelator within the cell.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

BAPTA-AM is synthesized through esterification of 1,2-Bis(2-aminophenoxy)ethane N,N,N',N'-tetraacetic acid (BAPTA) with acetoxymethyl chloride. The reaction mechanism involves nucleophilic substitution, where the hydroxyl groups of BAPTA’s carboxylic acids react with acetoxymethyl chloride in the presence of a base such as triethylamine. This neutralizes hydrochloric acid generated during the reaction, driving the equilibrium toward product formation .

Key Steps:

-

Activation of Carboxylic Acids: BAPTA’s four carboxylic acid groups are deprotonated using a base.

-

Esterification: Acetoxymethyl chloride reacts with the deprotonated acids, forming acetoxymethyl esters.

-

Purification: The crude product is purified via recrystallization or column chromatography to achieve >95% purity .

Industrial-Scale Production

Industrial synthesis employs continuous flow systems to optimize yield and consistency. Automated reactors maintain precise temperature (20–25°C) and anhydrous conditions to prevent hydrolysis of the ester groups. Post-synthesis, large-scale chromatography (e.g., reverse-phase HPLC) isolates BAPTA-AM from unreacted starting materials and byproducts .

Table 1: Industrial Synthesis Parameters

| Parameter | Value/Range |

|---|---|

| Reaction Temperature | 20–25°C |

| Pressure | Atmospheric |

| Catalyst | Triethylamine |

| Yield | 70–85% |

| Purity Post-Purification | ≥95% |

Preparation of Experimental Stock Solutions

For biological applications, BAPTA-AM is dissolved in dimethyl sulfoxide (DMSO) to create stable stock solutions. Source outlines a protocol for preparing 2–5 mM stocks, which are further diluted in physiological buffers (e.g., Hanks’ Balanced Salt Solution, HBSS) for cell loading.

Critical Considerations:

-

Solvent Choice: Anhydrous DMSO prevents premature hydrolysis of ester groups .

-

Additives: Pluronic® F-127 (0.02–0.04%) enhances solubility, while probenecid (1–2.5 mM) inhibits organic anion transporters that could export BAPTA-AM from cells .

Table 2: Stock Solution Preparation Protocol

| Component | Volume/Concentration |

|---|---|

| BAPTA-AM | 1 mg in 653.87 µL DMSO |

| Pluronic® F-127 | 10% (v/v) |

| Probenecid | 25 mM |

| Final Working Solution | 5 µM in HBSS |

Analytical Validation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) confirms purity and quantifies BAPTA-AM in biological matrices. The sodium adduct ([M + Na]⁺) is monitored at m/z 571.2 → 453.1 for quantification, with a limit of detection of 0.1 ng/mL .

Comparative Analysis with Alternative Methods

While BAPTA-AM remains the gold standard for intracellular calcium chelation, alternative esters (e.g., AM esters of EGTA) exhibit lower membrane permeability. The tetraester structure of BAPTA-AM ensures rapid cellular uptake and uniform intracellular distribution .

Analyse Des Réactions Chimiques

Types of Reactions: 1,2-Bis(2-aminophenoxy)ethane N,N,N’,N’-tetraacetic acid acetoxymethyl ester primarily undergoes hydrolysis reactions. Upon entering the cell, the acetoxymethyl ester groups are hydrolyzed by intracellular esterases, releasing the active chelator.

Common Reagents and Conditions:

Hydrolysis: The hydrolysis of the ester groups is facilitated by intracellular esterases.

Chelation: The active chelator then binds to calcium ions, forming a stable complex.

Major Products Formed: The major product formed from the hydrolysis of 1,2-Bis(2-aminophenoxy)ethane N,N,N’,N’-tetraacetic acid acetoxymethyl ester is 1,2-Bis(2-aminophenoxy)ethane N,N,N’,N’-tetraacetic acid, which is the active calcium chelator.

Applications De Recherche Scientifique

Calcium Signaling Studies

BAPTA-AM is extensively used in research to study calcium signaling pathways. By chelating calcium ions, it allows researchers to investigate the role of calcium in various cellular processes.

Case Study: Inhibition of Calcium-Mediated Processes

A study demonstrated that BAPTA-AM effectively inhibited calcium-dependent processes in neuronal cells, providing insights into synaptic plasticity and neurotransmitter release mechanisms .

Neuroprotection Research

BAPTA-AM has been shown to have neuroprotective effects in models of cerebral ischemia. Its ability to chelate intracellular calcium helps mitigate neuronal damage during ischemic events.

Case Study: Neuroprotection in Ischemia

In a rat model of cerebral ischemia, administration of BAPTA-AM resulted in reduced neuronal apoptosis and improved functional recovery post-injury . This highlights its potential for therapeutic applications in stroke and other neurodegenerative conditions.

Pharmacological Applications

BAPTA-AM serves as a tool for drug discovery by enabling the identification of compounds that modulate calcium signaling pathways. It can be used to screen for potential therapeutic agents targeting calcium-related disorders.

Case Study: Screening for Calcium Channel Modulators

Research utilizing BAPTA-AM in high-throughput screening assays has led to the identification of novel compounds that affect calcium channel activity, which may have implications for treating cardiovascular diseases .

Cellular Imaging Techniques

BAPTA-AM is also employed in fluorescence imaging techniques to visualize intracellular calcium dynamics in live cells. Its cell-permeable nature allows for real-time monitoring of calcium fluctuations.

Case Study: Real-Time Calcium Imaging

A study utilized BAPTA-AM in combination with fluorescence microscopy to observe calcium transients in astrocytes, providing valuable data on glial cell function and their role in neuroinflammation .

Mécanisme D'action

The mechanism of action of 1,2-Bis(2-aminophenoxy)ethane N,N,N’,N’-tetraacetic acid acetoxymethyl ester involves its ability to permeate cell membranes and release the active chelator within the cell. Once inside the cell, intracellular esterases hydrolyze the acetoxymethyl ester groups, releasing 1,2-Bis(2-aminophenoxy)ethane N,N,N’,N’-tetraacetic acid. This active chelator then binds to free calcium ions, forming a stable complex and effectively reducing the concentration of free calcium within the cell. This reduction in intracellular calcium levels can influence various calcium-dependent cellular processes and signaling pathways.

Comparaison Avec Des Composés Similaires

1,2-Bis(2-aminophenoxy)ethane N,N,N’,N’-tetraacetic acid acetoxymethyl ester is unique due to its high selectivity for calcium ions and its ability to permeate cell membranes. Similar compounds include:

Ethylenediaminetetraacetic acid (EDTA): A widely used chelator with lower selectivity for calcium compared to 1,2-Bis(2-aminophenoxy)ethane N,N,N’,N’-tetraacetic acid.

Ethyleneglycol-bis(2-aminoethylether)-N,N,N’,N’-tetraacetic acid (EGTA): Another calcium chelator with different selectivity and binding properties.

Diethylenetriaminepentaacetic acid (DTPA): A chelator with broader metal ion selectivity.

These compounds differ in their selectivity, binding affinity, and ability to permeate cell membranes, making 1,2-Bis(2-aminophenoxy)ethane N,N,N’,N’-tetraacetic acid acetoxymethyl ester particularly valuable for specific applications requiring high calcium selectivity and intracellular activity.

Activité Biologique

1,2-Bis(2-aminophenoxy)ethane N,N,N',N'-tetraacetic acid acetoxymethyl ester, commonly referred to as BAPTA-AM, is a cell-permeable chelator of calcium ions. This compound is widely utilized in biological research to study calcium signaling pathways due to its ability to bind calcium ions effectively. Understanding the biological activity of BAPTA-AM is crucial for its application in various experimental settings, particularly in neurobiology and cell biology.

- Chemical Formula : C22H24N2O10

- Molecular Weight : 476.44 g/mol

- CAS Number : 85233-19-8

- Solubility : Soluble in water

- Melting Point : 177°C to 179°C

BAPTA-AM functions primarily as a calcium chelator. It binds free calcium ions in the cytosol, effectively reducing intracellular calcium concentrations. This action is pivotal in various cellular processes, including:

- Signal Transduction : Calcium ions act as secondary messengers in numerous signaling pathways. By chelating calcium, BAPTA-AM can modulate these pathways.

- Neurotransmitter Release : In neurons, calcium influx is critical for the release of neurotransmitters. BAPTA-AM can inhibit this release by lowering intracellular calcium levels.

Calcium Signaling Modulation

Studies have demonstrated that BAPTA-AM effectively inhibits calcium-dependent processes. For example, research indicated that BAPTA-AM could prevent the activation of calmodulin-dependent enzymes, which play essential roles in muscle contraction and neurotransmitter release.

Case Studies

-

Neuronal Studies :

- In a study involving rat hippocampal neurons, application of BAPTA-AM resulted in a significant reduction in synaptic transmission due to decreased presynaptic calcium levels. This highlighted its role in modulating synaptic plasticity and memory formation.

-

Cardiac Function :

- Research involving cardiac myocytes showed that BAPTA-AM could reduce calcium overload during ischemia-reperfusion injury, suggesting its potential therapeutic role in protecting cardiac tissue from damage.

-

Cancer Research :

- In cancer cell lines, BAPTA-AM was shown to inhibit proliferation and induce apoptosis through the modulation of calcium signaling pathways involved in cell cycle regulation.

Summary of Biological Activity

| Study Focus | Findings |

|---|---|

| Neuronal Transmission | Reduced synaptic transmission; inhibition of presynaptic calcium influx |

| Cardiac Myocytes | Decreased calcium overload; potential protective effects during ischemia |

| Cancer Cell Lines | Inhibition of proliferation; induction of apoptosis via calcium signaling |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing BAPTA-AM in the lab?

BAPTA-AM is synthesized via esterification of BAPTA (the parent tetraacetic acid) with acetoxymethyl bromide. Critical steps include:

- Purification : Use reverse-phase HPLC to ensure ≥95% purity, as impurities can affect calcium buffering .

- Characterization : Confirm structure via -NMR (e.g., acetoxymethyl ester protons at δ 2.0–2.1 ppm) and mass spectrometry (expected molecular ion at m/z 792.74) .

- Stability : Store desiccated at –20°C to prevent hydrolysis .

Q. How does BAPTA-AM’s chelation efficiency compare to EGTA in calcium buffering?

BAPTA-AM has a higher selectivity for Ca over Mg (binding constant ) compared to EGTA ( for Ca, but lower Mg selectivity). However, EGTA’s lower molecular weight (380.35 vs. 792.74) may influence intracellular loading efficiency .

| Chelator | Molecular Weight | Ca (nM) | Mg (mM) | Cell Permeability |

|---|---|---|---|---|

| BAPTA-AM | 792.74 | ~160 | ~5.0 | High (ester form) |

| EGTA | 380.35 | ~150 | ~1.5 | Low (free acid) |

Advanced Research Questions

Q. How can researchers optimize BAPTA-AM loading in live-cell calcium imaging without cytotoxicity?

- Concentration Gradients : Titrate BAPTA-AM (0.1–10 µM) to balance Ca buffering and cell viability. Excess concentrations (>20 µM) may induce endoplasmic reticulum stress .

- Solubilization : Use pluronic F-127 (0.02% w/v) in DMSO to enhance aqueous dispersion .

- Validation : Confirm intracellular hydrolysis via fluorescence microscopy (e.g., using Fura-2 AM as a Ca reporter) .

Q. What experimental artifacts arise from BAPTA-AM’s pH sensitivity, and how can they be mitigated?

BAPTA-AM’s Ca-binding affinity decreases at acidic pH (<6.5). Artifacts include:

- Compromised Buffering in lysosomal/acidic compartments.

- Solution : Use HEPES-based buffers (pH 7.2–7.4) and avoid CO-dependent media during imaging .

Q. How do conflicting reports on BAPTA-AM’s interference with mitochondrial Ca2+^{2+}2+ uptake inform experimental design?

Discrepancies arise from cell-type-specific esterase activity, which hydrolyzes BAPTA-AM unevenly. To resolve:

- Controls : Include EGTA-AM (a non-hydrolyzable analog) to distinguish esterase-dependent effects.

- Validation : Measure cytosolic vs. mitochondrial Ca simultaneously using compartment-targeted probes (e.g., mt-R-GECO1) .

Q. Methodological Troubleshooting

Q. Why does BAPTA-AM fail to buffer Ca2+^{2+}2+ in some neuronal cultures, and how can this be addressed?

Neuronal esterases may insufficiently hydrolyze BAPTA-AM. Solutions include:

- Pre-incubation : Load cells at 37°C for 30–60 minutes.

- Co-loading : Use a Ca ionophore (e.g., ionomycin) to enhance esterase activity .

Q. What analytical techniques validate BAPTA-AM’s intracellular hydrolysis and Ca-binding efficacy?

- LC-MS/MS : Quantify free BAPTA (hydrolyzed product) in cell lysates.

- Patch Clamp : Measure Ca-dependent currents (e.g., CRAC channels) to confirm buffering .

Q. Data Interpretation

Q. How should researchers reconcile discrepancies in BAPTA-AM’s reported effects on apoptosis?

Variability stems from cell-specific thresholds for Ca-dependent apoptosis. Mitigation strategies:

Propriétés

IUPAC Name |

2-[2-[2-[2-[[2-(acetyloxymethoxy)-2-oxoethyl]-(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O12/c1-17(28)38-16-39-25(35)15-27(14-24(33)34)19-7-3-5-9-21(19)37-11-10-36-20-8-4-2-6-18(20)26(12-22(29)30)13-23(31)32/h2-9H,10-16H2,1H3,(H,29,30)(H,31,32)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOUCRHWAYJCPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)CN(CC(=O)O)C1=CC=CC=C1OCCOC2=CC=CC=C2N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70161192 | |

| Record name | 1,2-Bis(2-aminophenoxy)ethane N,N,N',N'-tetraacetic acid acetoxymethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139890-68-9 | |

| Record name | 1,2-Bis(2-aminophenoxy)ethane N,N,N',N'-tetraacetic acid acetoxymethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139890689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Bis(2-aminophenoxy)ethane N,N,N',N'-tetraacetic acid acetoxymethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.